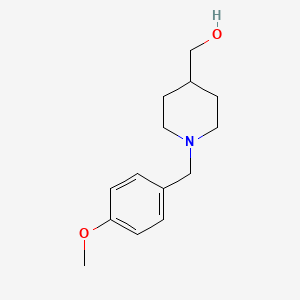

(1-(4-Methoxybenzyl)piperidin-4-yl)methanol

Description

(1-(4-Methoxybenzyl)piperidin-4-yl)methanol: is an organic compound with the molecular formula C14H21NO2 . It consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a methoxybenzyl group and a methanol group . This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Properties

IUPAC Name |

[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-17-14-4-2-12(3-5-14)10-15-8-6-13(11-16)7-9-15/h2-5,13,16H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKZUPMDQJMMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methoxybenzyl)piperidin-4-yl)methanol typically involves the following steps:

Starting Materials: 4-piperidinemethanol and 4-methoxybenzaldehyde.

Solvents: Tetrahydrofuran (THF) and dichloroethane (DCE) in a 1:1 ratio.

Catalyst: Acetic acid.

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3).

Procedure:

- A solution of 4-piperidinemethanol and 4-methoxybenzaldehyde in THF/DCE is prepared.

- Acetic acid is added to the solution, followed by the gradual addition of NaBH(OAc)3.

- The reaction mixture is stirred at room temperature overnight under a nitrogen atmosphere.

- The reaction is diluted with dichloromethane (DCM) and basified to pH 10 with 2 N sodium hydroxide solution.

- The organic layer is separated, dried over sodium sulfate, filtered, and evaporated under reduced pressure.

- The residue is purified by chromatography on silica gel using 60% ethyl acetate in hexanes as the eluent, yielding the desired compound as a pale yellow oil.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activity and interactions with biological targets.

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

- Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-(4-Methoxybenzyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

(1-Benzylpiperidin-4-yl)methanol: Similar structure but lacks the methoxy group.

(1-(4-Hydroxybenzyl)piperidin-4-yl)methanol: Similar structure but has a hydroxy group instead of a methoxy group.

(1-(4-Methylbenzyl)piperidin-4-yl)methanol: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness:

- The presence of the methoxy group in (1-(4-Methoxybenzyl)piperidin-4-yl)methanol enhances its lipophilicity and potential interactions with hydrophobic regions of biological targets.

- The methoxy group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Biological Activity

(1-(4-Methoxybenzyl)piperidin-4-yl)methanol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 235.32 g/mol. The structure consists of a piperidine ring substituted with a methoxybenzyl group and a hydroxymethyl group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .

- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent .

- Neuropharmacological Effects : The compound has been evaluated for its interactions with neurotransmitter receptors, particularly serotonin receptors, which are crucial in mood regulation and other neurological functions .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with various molecular targets, including:

- Serotonin Receptors : It may act as an inverse agonist at serotonin 2A receptors, influencing neurotransmission and potentially offering therapeutic benefits for mood disorders .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, contributing to its cytotoxic effects .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

Case Study: Anticancer Activity

In a study assessing the anticancer potential of this compound, researchers treated several human cancer cell lines with varying concentrations of the compound. The results indicated significant growth inhibition, with IC50 values reported in the micromolar range. Notably, the compound exhibited selective toxicity toward cancer cells compared to normal cells, suggesting a favorable therapeutic index.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.